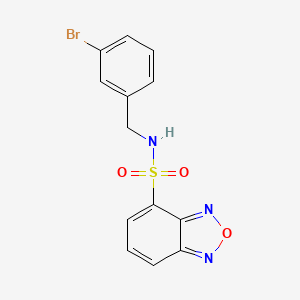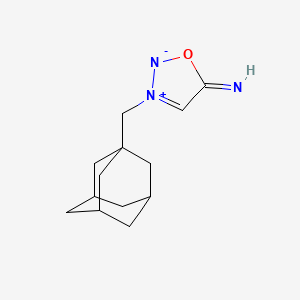
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzyl group, a benzoxadiazole ring, and a sulfonamide group, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The bromobenzyl group is then introduced via a substitution reaction, often using bromobenzyl bromide as a reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The sulfonamide group may also interact with enzymes, inhibiting their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-bromobenzyl)noscapine: This compound shares the bromobenzyl group and has been studied for its anticancer properties.
N-methyl-3-bromobenzylamine: Similar in structure but lacks the benzoxadiazole and sulfonamide groups.
Benzyl bromide: A simpler compound used in organic synthesis for introducing benzyl groups.
Uniqueness
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxadiazole ring and sulfonamide group differentiates it from simpler analogues and contributes to its potential as a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H10BrN3O3S |
|---|---|
Molekulargewicht |
368.21 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2 |
InChI-Schlüssel |
AEDZBCMBKFQOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=CC3=NON=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide](/img/structure/B14951601.png)
methanone](/img/structure/B14951606.png)
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)

boron](/img/structure/B14951623.png)
![5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid](/img/structure/B14951626.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951634.png)

![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)

![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)
